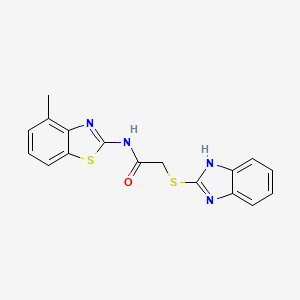
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
Descripción general
Descripción
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, also known as IMCC, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives, which have been studied for their diverse biological activities. IMCC has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. These effects suggest that this compound has potential therapeutic applications in various diseases, including cancer and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, its chemical structure can be easily modified to improve its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is investigating its potential therapeutic applications in cancer therapy. This compound has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to evaluate its efficacy in animal models and clinical trials. Another area of interest is investigating its potential use in inflammation-related disorders, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
2-imino-8-methoxy-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has been the subject of several scientific studies, investigating its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound had antioxidant properties, protecting cells from oxidative stress-induced damage. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-imino-8-methoxy-N-(2-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-8-4-3-7-13(14)20-18(21)12-10-11-6-5-9-15(23-2)16(11)24-17(12)19/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODJBJOYTKGQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



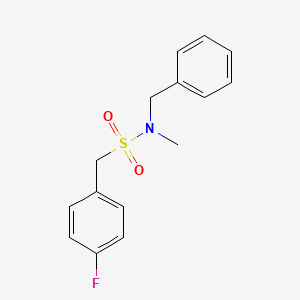
![2-({[(4-fluorobenzyl)thio]acetyl}amino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4727883.png)
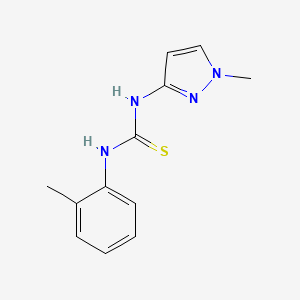

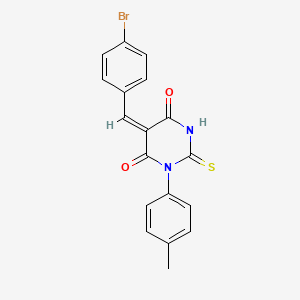
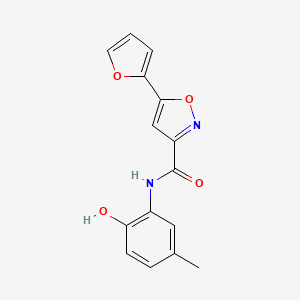
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4727916.png)
![2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727928.png)
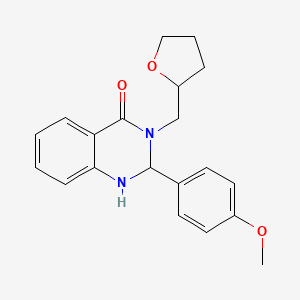
![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)
![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)
